Liarozole

Catalog No.
S548671
CAS No.
115575-11-6
M.F
C17H13ClN4
M. Wt
308.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liarozole

CAS Number

115575-11-6

Product Name

Liarozole

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)

InChI Key

UGFHIPBXIWJXNA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

liarozole, liarozole fumarate, liarozole monohydrochloride, Liazal, R 085246, R 61405, R 75251, R-085246, R-61405, R-75251, R085246

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

The exact mass of the compound Liarozole is 308.08287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Liarozole (CAS 115575-11-6) is a first-in-class imidazole-based retinoic acid metabolism blocking agent (RAMBA) and non-steroidal aromatase inhibitor. By inhibiting the cytochrome P450 enzyme CYP26A1, it prevents the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (ATRA), thereby amplifying endogenous retinoid signaling [1]. Simultaneously, it acts on CYP19 (aromatase) and CYP17 to inhibit estrogen and androgen biosynthesis . In procurement contexts, Liarozole free base is highly valued as a standardized dual-action benchmark for oncology and dermatological research, offering predictable in vitro solubility and a well-characterized pharmacological profile compared to newer, hyper-selective RAMBAs or older, non-specific antifungal azoles [REFS-1, REFS-2].

Substituting Liarozole with other azole inhibitors or different salt forms fundamentally alters assay outcomes. Using a broad-spectrum azole like ketoconazole introduces severe off-target inhibition across hepatic CYP enzymes (e.g., CYP3A4), confounding data in metabolic or toxicity studies [1]. Conversely, substituting with a next-generation RAMBA like talarozole (R115866) provides extreme CYP26 selectivity but completely abolishes the aromatase and steroidogenesis inhibition (CYP19/CYP17) that is critical for hormone-dependent cancer models . Furthermore, at the formulation level, utilizing liarozole fumarate or hydrochloride salts instead of the free base in high-throughput in vitro screens can introduce counterion-driven pH shifts, making the free base (CAS 115575-11-6) the strict requirement for neutral, DMSO-based cell culture workflows .

In Vitro Formulation Compatibility: Free Base vs. Salt Forms

Liarozole is commercially available as a free base (CAS 115575-11-6) and as fumarate or hydrochloride salts. For in vitro applications such as MCF-7 breast cancer cell assays, the free base is the preferred procurement choice due to its high solubility in DMSO . Utilizing the free base avoids the introduction of fumaric acid or hydrochloric acid counterions, which can cause localized pH fluctuations in microtiter plates and confound proliferation assays. While salts are optimized for in vivo aqueous dosing, the free base ensures neutral, reproducible dosing in standardized laboratory workflows.

Evidence DimensionIn vitro assay formulation suitability
Target Compound DataLiarozole free base: Neutral DMSO dissolution without counterion interference
Comparator Or BaselineLiarozole fumarate / hydrochloride: Introduces acidic counterions (fumaric acid/HCl)
Quantified DifferenceEliminates counterion-driven pH artifacts in microplate cell cultures
ConditionsIn vitro high-throughput screening and cell culture (e.g., MCF-7 cells)

Procuring the free base ensures stable pH and reproducible solubility in DMSO-based in vitro assays, avoiding artifacts caused by salt counterions.

Mainstream Laboratory Workflow Fit: ATRA Potentiation Benchmark

In standard developmental toxicity models, such as mouse limb bud micromass cultures, rapid degradation of all-trans-retinoic acid (ATRA) limits assay reproducibility. Liarozole serves as the benchmark RAMBA to stabilize ATRA. Co-administration of 1 µM Liarozole shifts the IC50 for ATRA-induced inhibition of chondrogenesis from 140 nM down to 9.8 nM[1]. This 14-fold quantitative enhancement in ATRA potency allows researchers to study retinoid pathway activation without resorting to synthetic, non-metabolizable retinoid analogs like TTNPB, preserving the physiological relevance of the model[1].

Evidence DimensionATRA inhibitory potency (IC50) on chondrogenesis
Target Compound Data9.8 nM (with 1 µM Liarozole)
Comparator Or Baseline140 nM (ATRA alone)
Quantified Difference14-fold enhancement in ATRA potency
ConditionsMouse limb bud cell cultures (in vitro)

Provides a reliable, standardized method to stabilize endogenous retinoic acid in cell cultures, reducing the need for artificial retinoid analogs.

Target Profile: Dual CYP26 and Steroidogenesis Inhibition vs. Talarozole

For researchers modeling hormone-dependent malignancies (e.g., prostate or breast cancer), simultaneous modulation of retinoid and hormone pathways is often required. While next-generation RAMBAs like Talarozole (R115866) are highly potent against CYP26A1 (IC50 = 4–5 nM), they lack activity against aromatase/CYP19 (IC50 > 10 µM). In contrast, Liarozole provides a well-characterized dual-action profile, inhibiting CYP26A1 (IC50 = 2.1 µM) while also potently suppressing FSH-induced estradiol production (IC50 = 0.4 µM) and hCG-induced testosterone production (IC50 = 0.7 µM) .

Evidence DimensionSteroidogenesis / Aromatase (CYP19) Inhibition (IC50)
Target Compound DataLiarozole: 0.4 µM (estradiol production) / 0.7 µM (testosterone production)
Comparator Or BaselineTalarozole: > 10 µM (inactive against CYP19/CYP17)
Quantified Difference> 25-fold higher potency for steroidogenesis inhibition
ConditionsRat granulosa cells (FSH-induced) and testicular cells (hCG-induced)

Makes Liarozole the mandatory choice for dual-pathway oncology models where both retinoic acid accumulation and estrogen/androgen suppression are necessary.

Specificity Baseline: RAMBA Activity vs. Pan-CYP Inhibition

Early studies often utilized ketoconazole as a generic inhibitor of retinoic acid metabolism. However, ketoconazole is a pan-CYP inhibitor that causes widespread metabolic disruption. While ketoconazole inhibits CYP26A1 with an IC50 of 550 nM, Liarozole (CYP26A1 IC50 = 2.1 µM) was specifically developed to isolate the RAMBA and aromatase pathways from the severe hepatic off-target effects associated with broad-spectrum antifungal azoles [1]. Procuring Liarozole establishes a cleaner pharmacological baseline for retinoid research without the confounding variable of global P450 shutdown[1].

Evidence DimensionOff-target hepatic CYP inhibition profile
Target Compound DataLiarozole: Targeted dual RAMBA/aromatase activity
Comparator Or BaselineKetoconazole: Broad-spectrum pan-CYP inhibition (including CYP3A4, CYP51)
Quantified DifferenceEliminates global hepatic P450 shutdown while maintaining CYP26A1 inhibition (IC50 = 2.1 µM)
ConditionsIn vitro metabolic profiling and P450 selectivity assays

Prevents assay confounding caused by non-specific global CYP inhibition, ensuring data reflects retinoid and aromatase pathways specifically.

Dual-Pathway Oncology Modeling

Liarozole is the preferred agent in MCF-7 breast cancer and Dunning R3327G prostate tumor models where simultaneous inhibition of ATRA catabolism (via CYP26) and estrogen/androgen biosynthesis (via CYP19/CYP17) is required to evaluate synergistic anti-proliferative effects .

Standardized In Vitro Retinoid Stabilization

Applied as a benchmark additive (at ~1 µM) in developmental biology and toxicology assays (e.g., limb bud cultures) to artificially prolong the half-life of dosed or endogenous retinoic acid, achieving a 14-fold potency enhancement without using synthetic analogs [1].

CYP26 Inhibitor Benchmarking in High-Throughput Screening

Procured as a standard reference compound in high-throughput screening assays designed to discover and validate next-generation, highly selective CYP26A1/B1 inhibitors, providing a reliable baseline for moderate-affinity (IC50 = 2.1 µM) inhibition [2].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.0828741 Da

Monoisotopic Mass

308.0828741 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17NYD2210B
090Y06W08H
K0Q29TGV9Y

Related CAS

145858-50-0 (mono-hydrochloride)
145858-52-2 (fumarate)

Pharmacology

Liarozole is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

171849-18-6
172282-43-8
115575-11-6

Wikipedia

Liarozole

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 07-15-2023
1: Gilden M, Malik M, Britten J, Delgado T, Levy G, Catherino WH. Leiomyoma fibrosis inhibited by liarozole, a retinoic acid metabolic blocking agent. Fertil Steril. 2012 Dec;98(6):1557-62. doi: 10.1016/j.fertnstert.2012.07.1132. Epub 2012 Aug 25. PubMed PMID: 22925684.
2: Pavez Loriè E, Gånemo A, Borgers M, Wouters L, Blockhuys S, van de Plassche L, Törmä H, Vahlquist A. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with liarozole. Acta Derm Venereol. 2009;89(1):12-20. doi: 10.2340/00015555-0573. PubMed PMID: 19197536.
3: Chen Y, Ma Z, An F, Guo X. [Enantiomeric separation of liarozole on amylose chiral stationary phase]. Se Pu. 2008 Sep;26(5):643-5. Chinese. PubMed PMID: 19160771.
4: Goss PE, Strasser-Weippl K, Qi S, Hu H. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model. BMC Cancer. 2007 Jan 31;7:26. PubMed PMID: 17266767; PubMed Central PMCID: PMC1796889.
5: Verfaille CJ, Vanhoutte FP, Blanchet-Bardon C, van Steensel MA, Steijlen PM. Oral liarozole vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study. Br J Dermatol. 2007 May;156(5):965-73. Epub 2007 Jan 30. PubMed PMID: 17263800.
6: Lucker GP, Verfaille CJ, Heremans AM, Vanhoutte FP, Boegheim JP, Steijlen PP. Topical liarozole in ichthyosis: a double-blind, left-right comparative study followed by a long-term open maintenance study. Br J Dermatol. 2005 Mar;152(3):566-9. PubMed PMID: 15787831.
7: Pignatello MA, Kauffman FC, Levin AA. Liarozole markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid. Toxicol Appl Pharmacol. 2002 Feb 1;178(3):186-94. PubMed PMID: 11858735.
8: Bhushan M, Burden AD, McElhone K, James R, Vanhoutte FP, Griffiths CE. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study. Br J Dermatol. 2001 Oct;145(4):546-53. PubMed PMID: 11703279.
9: Goss PE, Strasser K, Marques R, Clemons M, Oza A, Goel R, Blackstein M, Kaizer L, Sterns EE, Nabholtz JM, De Coster R, Crump M, Abdolell M, Qi S. Liarozole fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer. Breast Cancer Res Treat. 2000 Nov;64(2):177-88. PubMed PMID: 11194453.
10: Berth-Jones J, Todd G, Hutchinson PE, Thestrup-Pedersen K, Vanhoutte FP. Treatment of psoriasis with oral liarozole: a dose-ranging study. Br J Dermatol. 2000 Dec;143(6):1170-6. PubMed PMID: 11122017.

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